![molecular formula C10H14F6N2O4 B3115081 (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2068137-92-6](/img/structure/B3115081.png)

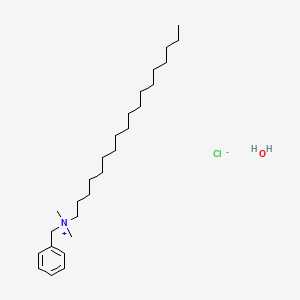

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

説明

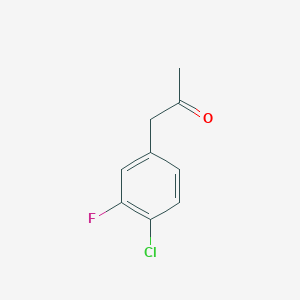

“(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2068138-20-3 and Linear Formula: C10H14F6N2O4 . It is also known by other names such as "(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane;Bis(trifluoroacetic acid)" .

Synthesis Analysis

The synthesis of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, has been reported . They feature modular and easy synthesis as well as high thermal stability, and can be oxidatively activated under mild conditions . A practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo [3.1.1]heptane, as well as difunctionalization reactions leading to functionalized BCHs, has also been described .Molecular Structure Analysis

The molecular structure of “(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is represented by the Linear Formula: C10H14F6N2O4 .Chemical Reactions Analysis

Bicyclo [2.2.0]hexene derivatives have been used in new alkyl transfer reactions as a radical donor . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .科学的研究の応用

Anti-HIV Agent Development

The compound’s 2,6-dioxobicyclo[3.2.0]heptane skeleton serves as a scaffold for synthesizing isonucleoside derivatives. Researchers have explored its potential as an anti-HIV agent. Specifically, they constructed an isonucleoside derivative by introducing a purine base moiety onto the scaffold, followed by amination. This work aims to combat drug-resistant strains of the human immunodeficiency virus (HIV) .

Chemotherapeutic Agents

Given the success of nucleoside reverse transcriptase inhibitors (NRTIs) in treating AIDS patients, novel compounds are continually sought. The compound’s unique structure provides an opportunity for designing new chemotherapeutic agents. Researchers explore modifications to enhance efficacy and reduce drug resistance .

Synthetic Methodology

The synthesis of this compound involves several intriguing steps. Starting from an acetal-protected dihydroxyacetone, researchers convert it to a 2,3-epoxy-tetrahydrofuran derivative. Introduction of an azide group, followed by oxetane ring formation, yields the pseudosugar derivative with the 2,6-dioxobicyclo[3.2.0]heptane skeleton. This synthetic pathway contributes to the development of novel compounds .

Bicyclic Core Construction

Researchers have explored different routes for constructing biologically active compounds. For instance, treatment of a precursor compound with K2CO3 and TBAB led to the formation of a bicyclic core, which could have diverse applications .

Potential Medicinal Properties

While specific applications beyond HIV research are still emerging, the compound’s unique structure and potential medicinal properties make it an exciting area of study. Further investigations may reveal additional applications in drug development, catalysis, or materials science.

作用機序

The mechanism of action of similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, involves their use as a radical donor in new alkyl transfer reactions . The redox-triggered valence isomerization of a quinoline-derived BCH led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase .

将来の方向性

The future directions for research on similar structures, namely bicyclo [2.2.0]hexene (BCH) derivatives, include the development of new reagents and functional materials . There is also a need for more strategies for their synthesis, in particular approaches that enable the late-stage diversification of the bridgehead substituents .

特性

IUPAC Name |

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGCMZWRDOZTIB-KXSOTYCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CN[C@@H]2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

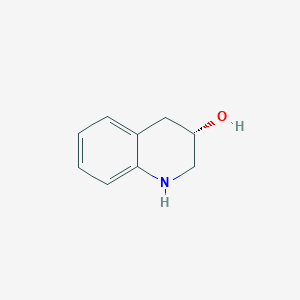

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)